N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide
Overview
Description
N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide, commonly known as TFD, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. TFD is a sulfonamide-based compound that has a unique structure and exhibits several interesting properties.
Scientific Research Applications
Synthesis and Theoretical Studies
A study by Grudova et al. (2020) delved into the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, highlighting the importance of F⋯O interactions. This research emphasizes the structural versatility and potential of compounds related to N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide in forming supramolecular assemblies and their theoretical analysis using DFT calculations, QTAIM, and NCIplot computational tools (Grudova et al., 2020).
Organic Electronics
Zhao et al. (2017) introduced a novel anthracene derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), for use in organic thin-film transistors (OTFTs). The innovative aspect of this work lies in the incorporation of dibenzo[b,d]furan units, offering excellent carrier transport, thermal stability, and fluorescence, marking a significant advancement in the field of organic electronics (Zhao et al., 2017).
Cancer Research
Morsy et al. (2009) explored biphenylsulfonamides, including structures similar to N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide, as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. Their findings revealed these compounds' potential in inhibiting tumor cell growth, indicating a promising avenue for cancer therapy (Morsy et al., 2009).
Organic Chemistry Applications
Li and Liu (2014) described an efficient method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, showcasing the chemical versatility and potential applications of dibenzo[b,d]furan derivatives in synthetic organic chemistry (Li & Liu, 2014).
properties
IUPAC Name |
2-N,8-N-bis(oxolan-2-ylmethyl)dibenzofuran-2,8-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S2/c25-32(26,23-13-15-3-1-9-29-15)17-5-7-21-19(11-17)20-12-18(6-8-22(20)31-21)33(27,28)24-14-16-4-2-10-30-16/h5-8,11-12,15-16,23-24H,1-4,9-10,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHMZIIXSBMUHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NCC5CCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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